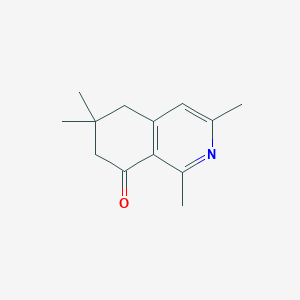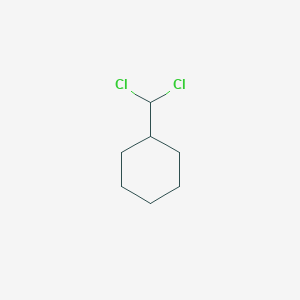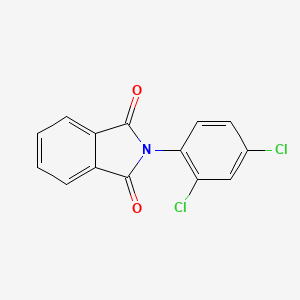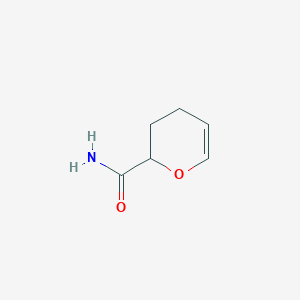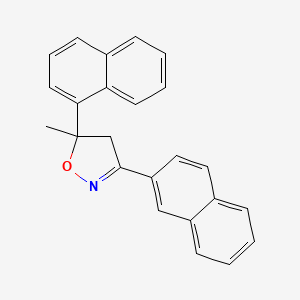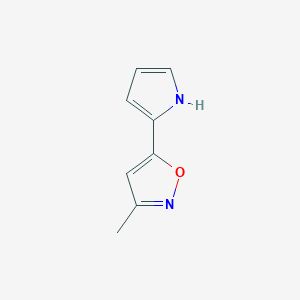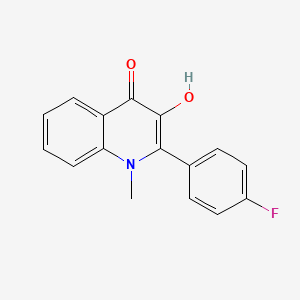
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methyl group attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the quinoline core. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or modulating signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)indole: Shares the fluorophenyl group but has an indole core instead of a quinoline core.
4-Fluorophenylboronic acid: Contains the fluorophenyl group and is used in different chemical reactions.
Uniqueness
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
877667-89-5 |
|---|---|
Molecular Formula |
C16H12FNO2 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-hydroxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C16H12FNO2/c1-18-13-5-3-2-4-12(13)15(19)16(20)14(18)10-6-8-11(17)9-7-10/h2-9,20H,1H3 |
InChI Key |
PWJKCNVXSMNYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


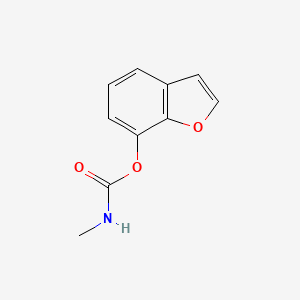
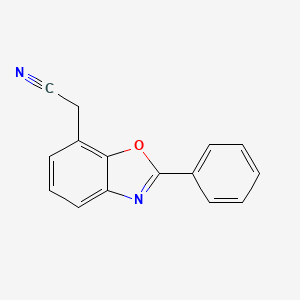
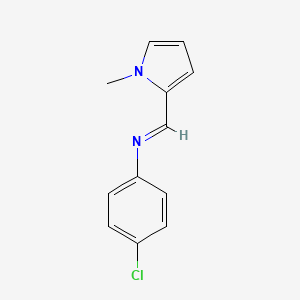
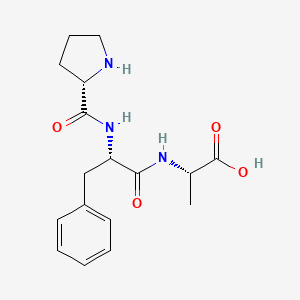
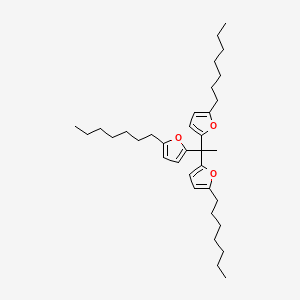
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)


